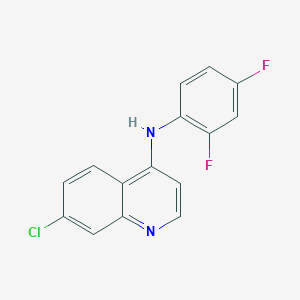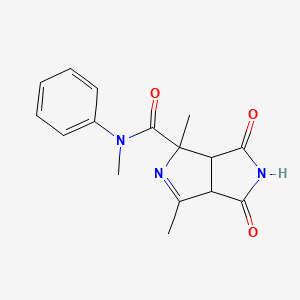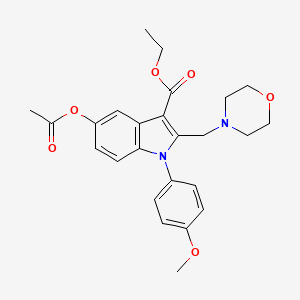
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with 2,4-difluoroaniline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown promising antimicrobial and antimalarial activities, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which also contain fluorine atoms and exhibit antibacterial activity.
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine: Another quinoline derivative with potential biological activities.
Uniqueness
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine stands out due to its unique combination of chlorine and fluorine substituents, which contribute to its distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C15H9ClF2N2 |
|---|---|
Molekulargewicht |
290.69 g/mol |
IUPAC-Name |
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H9ClF2N2/c16-9-1-3-11-13(5-6-19-15(11)7-9)20-14-4-2-10(17)8-12(14)18/h1-8H,(H,19,20) |
InChI-Schlüssel |
QMCYWDHBVHPPJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)NC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048700.png)
![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)

![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)



![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)
![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)
![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048752.png)

![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)
![3-Cyclopropyl-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048779.png)